molecular formula C6H11ClN2O B8337156 1-(2-Chloroethyl)-3-cyclopropylurea

1-(2-Chloroethyl)-3-cyclopropylurea

Cat. No. B8337156
M. Wt: 162.62 g/mol
InChI Key: GXGYWNVIQTVBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133183B2

Procedure details

A solution of cyclopropanamine (0.541 g, 9.48 mmol) in THF (10 mL) was treated with chloroethylisocyanate (1.0 g, 9.48 mmol), stirred at RT for 2 h, then concentrated to dryness and treated with MeCN. The resulting solid was collected via filtration and dried to afford 1-(2-chloroethyl)-3-cyclopropylurea (1.31 g, 85%). 1H NMR (400 MHz, DMSO-d6): δ 6.28 (s, 1 H), 6.12 (br s, 1 H), 3.55 (t, J=6.4 Hz, 2 H), 3.30 (m, 2 H), 2.36 (m, 1 H), 0.55 (m, 2 H), 0.31 (m, 2 H); MS (ESI) m/z: 162.9 (M+H+).
Quantity
0.541 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[Cl:5][CH2:6][CH2:7][N:8]=[C:9]=[O:10]>C1COCC1>[Cl:5][CH2:6][CH2:7][NH:8][C:9]([NH:4][CH:1]1[CH2:3][CH2:2]1)=[O:10]

Inputs

Step One
Name
Quantity
0.541 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
1 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with MeCN
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCNC(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.